Mersacidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

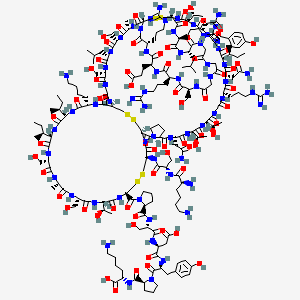

La mersacidine est un lanthipeptide de classe II, un peptide synthétisé ribosomiquement et modifié post-traductionnellement produit par Bacillus amyloliquefaciens . Elle est connue pour son activité antimicrobienne puissante, en particulier contre Staphylococcus aureus résistant à la méthicilline (SARM) . La structure unique de la mersacidine comprend des ponts thioéther intramoléculaires, qui contribuent à sa stabilité et à son activité biologique .

Applications De Recherche Scientifique

Mersacidin has a wide range of scientific research applications:

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La mersacidine est synthétisée par une voie ribosomale, suivie de modifications post-traductionnelles. Le peptide précurseur, MrsA, est modifié par MrsD, qui décarboxyle la cystéine C-terminale, et MrsM, qui déshydrate les résidus sérine et thréonine pour former des cycles de lanthionine . Le peptide est ensuite transporté hors de la cellule par MrsT, qui clive une partie du peptide leader .

Méthodes de production industrielle : La production industrielle de mersacidine implique la fermentation à l’aide de Bacillus amyloliquefaciens. Le peptide est excrété pendant la phase stationnaire précoce et peut être purifié à partir du surnageant de culture en utilisant une chromatographie liquide haute performance en phase inverse (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions : La mersacidine subit plusieurs types de réactions, notamment :

Modifications post-traductionnelles : La formation de cycles de lanthionine par déshydratation et réactions d’addition de Michael.

Réactifs et conditions courants :

Déshydratation : Catalysée par MrsM, impliquant les résidus sérine et thréonine.

Décarboxylation : Catalysée par MrsD, impliquant la cystéine C-terminale.

Produits principaux : Le produit principal de ces réactions est la forme mature et biologiquement active de la mersacidine, qui contient quatre cycles de lanthionine .

4. Applications de la recherche scientifique

La mersacidine a une large gamme d’applications de recherche scientifique :

Mécanisme D'action

La mersacidine exerce ses effets antimicrobiens en se liant au lipide II, un composant crucial de la synthèse de la paroi cellulaire bactérienne . Cette liaison inhibe l’étape de transglycosylation de la biosynthèse du peptidoglycane, conduisant à un stress de la paroi cellulaire et finalement à la mort des cellules bactériennes . Le site cible unique sur le lipide II et la formation de cycles de lanthionine contribuent à son activité puissante .

Comparaison Avec Des Composés Similaires

La mersacidine fait partie de la famille des lantibiotiques, qui comprend d’autres composés tels que la nisine, l’épidermine et la cinnamycine . Comparée à ces lantibiotiques, la mersacidine est unique en raison de sa liaison spécifique au lipide II et de son activité puissante contre le SARM . D’autres composés similaires comprennent :

Nisine : Se lie également au lipide II mais présente un mécanisme différent impliquant la formation de pores.

Épidermine : Structure similaire mais cible et spectre d’activité différents.

Cinnamycine : Contient des cycles de lysinoalanine et cible la phosphatidyléthanolamine.

La structure unique et le mécanisme d’action de la mersacidine en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C80H120N20O21S4 |

|---|---|

Poids moléculaire |

1826.2 g/mol |

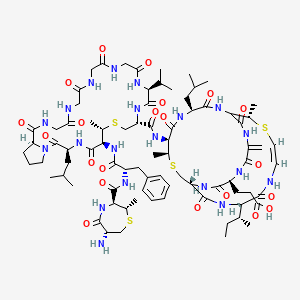

Nom IUPAC |

3-[(4S,7S,8S,11R,14S,17E,20S,26S)-7-[[(3S,6S,7S,10R,13S,28S)-6-[[(2S)-2-[[(2S,3S,6R)-6-amino-2-methyl-5-oxo-1,4-thiazepane-3-carbonyl]amino]-3-phenylpropanoyl]amino]-7-methyl-3-(2-methylpropyl)-2,5,12,15,18,21,24,27-octaoxo-13-propan-2-yl-8-thia-1,4,11,14,17,20,23,26-octazabicyclo[26.3.0]hentriacontane-10-carbonyl]amino]-14-[(2R)-butan-2-yl]-8,20-dimethyl-23-methylidene-4-(2-methylpropyl)-3,6,12,15,21,24,27-heptaoxo-9,19-dithia-2,5,13,16,22,25,28-heptazabicyclo[9.9.8]octacos-17-en-26-yl]propanoic acid |

InChI |

InChI=1S/C80H120N20O21S4/c1-14-40(8)61-74(115)82-24-26-122-42(10)62-76(117)87-41(9)66(107)88-48(22-23-59(105)106)68(109)92-52(71(112)95-61)35-124-44(12)64(78(119)89-49(27-37(2)3)69(110)97-62)99-72(113)53-36-125-45(13)65(98-70(111)50(29-46-19-16-15-17-20-46)90-77(118)63-43(11)123-34-47(81)67(108)96-63)79(120)91-51(28-38(4)5)80(121)100-25-18-21-54(100)73(114)86-32-57(103)84-30-55(101)83-31-56(102)85-33-58(104)94-60(39(6)7)75(116)93-53/h15-17,19-20,24,26,37-40,42-45,47-54,60-65H,9,14,18,21-23,25,27-36,81H2,1-8,10-13H3,(H,82,115)(H,83,101)(H,84,103)(H,85,102)(H,86,114)(H,87,117)(H,88,107)(H,89,119)(H,90,118)(H,91,120)(H,92,109)(H,93,116)(H,94,104)(H,95,112)(H,96,108)(H,97,110)(H,98,111)(H,99,113)(H,105,106)/b26-24+/t40-,42+,43+,44+,45+,47+,48+,49+,50+,51+,52+,53+,54+,60+,61+,62?,63-,64-,65-/m1/s1 |

Clé InChI |

JSWKNDSDVHJUKY-CYGWNLPQSA-N |

SMILES isomérique |

CC[C@@H](C)[C@H]1C(=O)N/C=C/S[C@H](C2C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N[C@H](C(=O)N2)CC(C)C)NC(=O)[C@@H]3CS[C@H]([C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N3)C(C)C)CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]6[C@@H](SC[C@@H](C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |

SMILES canonique |

CCC(C)C1C(=O)NC=CSC(C2C(=O)NC(=C)C(=O)NC(C(=O)NC(CSC(C(C(=O)NC(C(=O)N2)CC(C)C)NC(=O)C3CSC(C(C(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)N3)C(C)C)CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6C(SCC(C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |

Bioactivité |

Antibacterial |

Séquence |

CTFTLPGGGGVCTLTSECIC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.